molecular formula C5H7NO B13008747 3-Methyl-4-oxobutanenitrile

3-Methyl-4-oxobutanenitrile

Cat. No.: B13008747
M. Wt: 97.12 g/mol
InChI Key: GSDBCUROWGFXAT-UHFFFAOYSA-N
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Description

3-Methyl-4-oxobutanenitrile, also known as 3-methyl-4-oxobutyronitrile, is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-oxobutanenitrile can be synthesized through several methods. One common synthetic route involves the acylation of (1-methyl-4(1H)-pyridinylidene)acetonitrile with chloroacetyl chloride, leading to the formation of 4-chloro-2-[1-methyl-4(1H)-pyridinylidene]-3-oxobutanenitrile. This intermediate can then undergo cyclization with primary amines to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted nitriles and other organic compounds.

Scientific Research Applications

3-Methyl-4-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or receptors, leading to modulation of biological activity .

Comparison with Similar Compounds

3-Methyl-4-oxobutanenitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological contexts.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

3-methyl-4-oxobutanenitrile

InChI

InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3

InChI Key

GSDBCUROWGFXAT-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C=O

Origin of Product

United States

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